molecular formula C6H12O5 B1206513 2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol

2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Cat. No. B1206513
M. Wt: 164.16 g/mol
InChI Key: MPCAJMNYNOGXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-anhydrohexitol is an anhydro sugar.

Scientific Research Applications

  • Synthesis Techniques :

    • A method for synthesizing (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol has been developed, avoiding undesired ortho-product isomers (Liu, Li, Lu, & Miao, 2008).
    • Similar synthesis approaches have been reported for various structural analogs, emphasizing the versatility of the compound in chemical syntheses (Liu, Li, Li, Yang, & Lu, 2010).
  • Biological and Structural Analysis :

    • The compound has been isolated from Tremella fuciformis, with its structure featuring two six-membered rings in a chair conformation and extensive hydrogen bonding (Liu, Yan, Song, Gou, & Chen, 2012).
  • Chemical Derivatives and Applications :

    • Derivatives of 2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol, such as Schiff base compounds, have been synthesized and characterized for potential applications in biological sensing and antimicrobial activity (Tadesse et al., 2016).
    • Other derivatives have shown potential in medicinal chemistry, particularly in the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, with applications in pharmaceuticals (Borah, Dwivedi, & Chowhan, 2021).
  • Drug-Likeness and Toxicity Predictions :

    • In silico predictions of drug-likeness, biological activity, and toxicity for new derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, a related compound, have been conducted to assess their potential in drug development (Yergaliyeva et al., 2022).

properties

Product Name

2-Hydroxymethyl-tetrahydro-pyran-3,4,5-triol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2

InChI Key

MPCAJMNYNOGXPB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)CO)O)O)O

synonyms

1,5-anhydro-D-glucitol
1,5-anhydro-D-sorbitol
1,5-anhydroglucitol
1,5-anhydrosorbitol
1,5-sorbitan
1-deoxy-D-glucopyranose
1-deoxy-D-glucose
1-deoxyglucose
aceritol
D-glucitol, 1,5-anhydro-
D-glucose, 1-deoxy-
polygalitol

Origin of Product

United States

Synthesis routes and methods

Procedure details

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CC1(C)OCC2OCC(O)C(O)C2O1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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